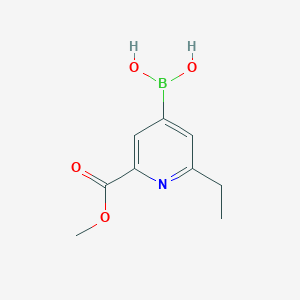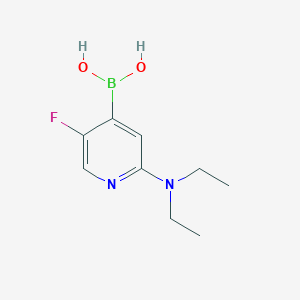![molecular formula C10H11N5O2 B14094865 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- CAS No. 85592-13-8](/img/structure/B14094865.png)
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and purine moieties The presence of three methyl groups at positions 1, 7, and 8 further distinguishes it from other related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methyl positions.
Scientific Research Applications
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects. Additionally, the compound can interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: This compound shares a similar imidazole moiety but differs in its pyridazine ring structure.
Imidazo[1,2-a]pyridine: Another related compound with an imidazole fused to a pyridine ring.
Imidazo[1,2-b]pyrazole: This compound features an imidazole fused to a pyrazole ring.
Uniqueness: 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- is unique due to its specific fused ring structure and the presence of three methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
85592-13-8 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-15-6-7(11-9(15)13(5)2)14(3)10(17)12-8(6)16/h4H,1-3H3,(H,12,16,17) |
InChI Key |
UUUVUKXZUHJXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094782.png)
![1-(4-Hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094784.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094791.png)
![2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)-](/img/structure/B14094797.png)
![3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094809.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094817.png)
![9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094820.png)

![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)

![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)
![1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094852.png)
![3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14094862.png)
